2,4-Dichlorothieno[3,4-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorothieno[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRGBBMQQJFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichlorothieno 3,4 D Pyrimidine and Analogous Precursors
Pyrimidine (B1678525) Ring Formation from Thiophene (B33073) Derivatives.researchgate.net
This is the more common and versatile approach, largely due to the ready availability of various substituted aminothiophene precursors. nih.govencyclopedia.pub The general method involves the cyclization of a thiophene derivative bearing vicinal amino and carbonyl or cyano groups. nih.gov
A prevalent method for forming the pyrimidine ring is the cyclocondensation of an aminothiophene derivative with a carbonyl-containing compound. nih.govencyclopedia.pub Formamide (B127407) is a frequently used one-carbon source that reacts with aminothiophene esters or amides to yield thienopyrimidin-4-ones. nih.govencyclopedia.pubvulcanchem.com For example, reacting 3-aminothiophene-2-carboxamide (B122380) with formamide can construct the thienopyrimidine core. researchgate.net Similarly, 2-amino-3-cyanothiophene derivatives can be converted to thienopyrimidin-4-ones using formic acid, which first hydrolyzes the nitrile to an amide, followed by cyclization. nih.gov
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-Aminothiophene-2-carboxamide | Formamide | Thieno[3,2-d]pyrimidin-4-amine | Good | researchgate.net |
| 2-Amino-3,5-dicyanothiophene | Formic Acid | Thienopyrimidinone | - | nih.gov |
| Thiophene carboxamide | Sodium hydroxide | Thieno[3,4-d]pyrimidin-4(3H)-one | 40 | nih.gov |
This table summarizes examples of cyclocondensation reactions with carbonyl reactants.
The reaction of aminothiophenes with reagents like urea (B33335), thiourea (B124793), isocyanates, or isothiocyanates provides another effective route to thienopyrimidines. researchgate.netnih.gov For instance, the condensation of an aminothiophene with urea or thiourea at high temperatures can produce thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogs. nih.gov The reaction of aminothiophene esters with isothiocyanates initially forms a thiourea derivative, which can then be cyclized under basic conditions to afford thieno[2,3-d]pyrimidinone derivatives. naturalspublishing.com
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Aminothiophene | Urea/Thiourea | Thieno[2,3-d]pyrimidine-2,4-dione / 2-thioxo analog | 72-91 | nih.gov |
| 2-Amino-5-benzoyl-4-methylthiophene-3-carboxylate | Phenyl isothiocyanate | Thieno[2,3-d]pyrimidinone derivative | - | naturalspublishing.com |
| 2-Amino-4-isopropylthiophene-3-carboxylate | Methyl isothiocyanate | 5-Isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one | - | naturalspublishing.com |
| 3-Aminothiophene-4-carboxylate | Phenyl isothiocyanate | Thienopyrimidine derivative | - |
This table presents examples of reactions with (thio)urea and iso(thio)cyanate derivatives.
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile to form an enamino-nitrile, which can be a precursor to a fused heterocyclic system. researchgate.net In the context of thienopyrimidine synthesis, this reaction can be applied to appropriately substituted thiophenes. semanticscholar.org For example, a thiophene bearing a cyanomethylthio group and another cyano group can undergo Thorpe-Ziegler cyclization to form an aminothienopyrimidine derivative. semanticscholar.org
Thiophene Ring Closure from Pyrimidine Derivatives.researchgate.netnih.gov
An alternative strategy for constructing the thienopyrimidine scaffold involves forming the thiophene ring onto a pre-existing pyrimidine core. researchgate.netjisciences.comresearchgate.netproquest.com One approach involves the substitution of a chlorine atom in a 4-chloropyrimidine (B154816) derivative with a mercaptoacetic acid residue, followed by cyclization to form the thiophene ring. researchgate.net Another method is the alkylation of a pyrimidine-4(3H)-thione with a haloacetic acid derivative, which also sets the stage for thiophene ring closure. researchgate.net The Thorpe-Ziegler cyclization can also be employed in this strategy, starting from a pyrimidine derivative bearing a mercaptocarbonitrile group. nih.govencyclopedia.pub
| Starting Pyrimidine Derivative | Key Transformation | Resulting Thienopyrimidine | Reference |
| 4-Chloro-5-ethoxycarbonylpyrimidine | Substitution with mercaptoacetic acid residue and cyclization | Thienopyrimidine | researchgate.net |
| 5-Ethoxycarbonylpyrimidine-4(3H)-thione | Alkylation with chloroacetic acid derivative and cyclization | Thienopyrimidine | researchgate.net |
| Pyrimidine with a mercaptocarbonitrile group | Thorpe-Ziegler cyclization | Thienopyrimidine | nih.govencyclopedia.pub |
This table outlines strategies for thiophene ring closure from pyrimidine derivatives.
Gewald Reaction for Aminothiophene Precursors
The Gewald reaction is a cornerstone for the synthesis of the key precursors, 2-aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.netscispace.comorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgresearchgate.net The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a polysubstituted 2-aminothiophene. wikipedia.org The versatility and mild conditions of the Gewald reaction make it a highly valuable method for preparing the thiophene building blocks required for the synthesis of thienopyrimidines. arkat-usa.orgresearchgate.netscispace.com Modifications to the classical Gewald reaction, such as the use of microwave irradiation, can improve reaction yields and times. wikipedia.org
Pyrimidine Ring Formation from Thiophene Derivatives
Synthesis of Thieno[3,4-d]pyrimidine-2,4-diol (B116807) Precursors
The foundational step in synthesizing the target molecule is the creation of the thieno[3,4-d]pyrimidine-2,4-diol core. This is typically achieved through the cyclization of an appropriately substituted thiophene precursor. The key starting material for this process is a 3-aminothiophene-4-carboxamide or its corresponding ester derivative.
The most common method involves the condensation of the aminothiophene precursor with urea. This reaction is generally performed by heating a mixture of the two reagents at high temperatures, often around 180-200°C, which causes them to fuse and subsequently cyclize into the desired dihydroxythienopyrimidine ring system. ijacskros.com Upon cooling, the solidified mass is typically dissolved in an alkaline solution, such as aqueous sodium hydroxide, and then acidified with an acid like hydrochloric acid to precipitate the thieno[3,4-d]pyrimidine-2,4-diol product. ijacskros.com
An alternative approach for the cyclization step utilizes potassium cyanate (B1221674) (KOCN) in an acidic medium, which can be a milder alternative to the high-temperature urea fusion method. Other cyclizing agents reported for analogous systems include isocyanates and isothiocyanates. A review article also points to the cyclization of 4-formamidothiophene-3-carboxamide using methanolic sodium methoxide (B1231860) as a viable route to the thieno[3,4-d]pyrimidine (B1628787) core. researchgate.net
Table 1: Reagents for the Synthesis of Thieno[3,4-d]pyrimidine-2,4-diol Precursors
| Precursor | Cyclizing Agent | Typical Conditions | Reference |
| 3-Aminothiophene-4-carboxamide/ester | Urea | Heat at 180-200°C | ijacskros.com |
| 3-Aminothiophene-4-carboxylate | Potassium Cyanate (KOCN) | Acetic acid/water, room temperature | bibliomed.org |
| 4-Formamidothiophene-3-carboxamide | Sodium Methoxide | Methanol (B129727) | researchgate.net |
| 3-Aminothiophene-4-carboxamide | Triethyl Orthoformate | N/A | researchgate.net |
Dichloro-Functionalization at Positions 2 and 4 via Halogenation Protocols
With the thieno[3,4-d]pyrimidine-2,4-diol precursor in hand, the next critical transformation is the conversion of the hydroxyl groups (or their tautomeric keto forms) at positions 2 and 4 into chlorine atoms. This is accomplished through a halogenation reaction, with phosphoryl chloride (POCl3) being the most extensively used reagent for this purpose.
Phosphoryl Chloride (POCl3) Mediated Chlorination Reactions
The conversion of thieno[3,4-d]pyrimidine-2,4-diol to 2,4-dichlorothieno[3,4-d]pyrimidine is most effectively carried out using phosphoryl chloride (POCl3). In this reaction, the diol precursor is heated in an excess of POCl3, which serves as both the chlorinating agent and the solvent. The reaction is typically conducted under reflux conditions for a duration ranging from a few hours to over 20 hours, depending on the specific substrate and scale. chemicalbook.comnih.gov
The reaction mixture, which becomes a clear solution upon completion, is then carefully worked up. mdpi.com A standard procedure involves removing the excess, unreacted POCl3 under reduced pressure. The resulting oily residue is then quenched by pouring it into ice water, which causes the crude this compound to precipitate as a solid. chemicalbook.commdpi.com
Table 2: Exemplary Conditions for POCl3 Chlorination of Thienopyrimidine-2,4-diols
| Isomer | Temperature | Duration | Additive/Catalyst | Reference |
| Thieno[3,2-d] | 120°C | 3 hours | DMF | chemicalbook.comsemanticscholar.org |
| Thieno[2,3-d] | Reflux (110°C) | 10 hours | None | mdpi.com |
| Thieno[3,2-d] | Reflux | 20-24 hours | None | nih.gov |
| Thieno[2,3-d] | Reflux | 8 hours | DMF (catalytic) | rsc.org |
Optimization of Reaction Conditions and Reagent Stoichiometry for Research Applications
For research and small-scale applications, the efficiency of the POCl3 chlorination can be enhanced through the use of catalysts or additives. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can significantly accelerate the reaction. bibliomed.org
N,N-Dimethylformamide (DMF) is also frequently added as a catalyst or co-solvent. chemicalbook.comsemanticscholar.org These additives can help to improve yields and reduce reaction times compared to using POCl3 alone. The optimization of stoichiometry typically involves using a large excess of POCl3 to drive the reaction to completion, while the catalyst is used in sub-stoichiometric amounts.
Advanced Synthetic Approaches to the this compound Scaffold
Beyond the standard urea and POCl3 sequence, more advanced and alternative methods have been developed for the synthesis of the thienopyrimidine framework. One improved method for the initial cyclization involves using potassium cyanate in an acetic acid/water mixture at room temperature, which avoids the high temperatures required for the urea melt method. bibliomed.org
Another advanced approach, demonstrated for the synthesis of the core ring system, involves the cyclization of 2,4-diaminothiophene-3-carbonitrile derivatives with reagents like triethyl orthoformate. researchgate.net This highlights that the pyrimidine ring can be constructed from different oxidation states and functional group patterns on the initial thiophene ring. For the chlorination step, while POCl3 is dominant, other chlorinating agents such as phenylphosphonic dichloride (PhPOCl2) have been reported for analogous heterocyclic systems and could present an alternative for specific applications. nih.gov
Purification and Academic Characterization Methodologies
Following the synthesis, purification of the crude this compound is essential. The standard workup procedure involves quenching the reaction mixture in ice water and collecting the precipitated solid by filtration. chemicalbook.comsemanticscholar.org This crude product is often washed with water or a dilute sodium bicarbonate solution to neutralize any remaining acid.
For academic purposes, further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and chloroform. nih.govtandfonline.com Alternatively, column chromatography on silica (B1680970) gel is a common and effective method for obtaining highly pure material. semanticscholar.org
The structural identity and purity of the synthesized this compound are confirmed using a suite of standard analytical techniques. These methodologies include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound and can provide information about its isotopic pattern, which is distinctive for molecules containing two chlorine atoms. nih.gov
Chemical Transformations and Reactivity Studies of 2,4 Dichlorothieno 3,4 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-4
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of chloro-substituted pyrimidines. In 2,4-dichlorinated pyrimidine (B1678525) systems, including thienopyrimidine isomers, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. mdpi.com This enhanced reactivity is attributed to the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C-4.
Achieving selective monosubstitution at either the C-2 or C-4 position is crucial for the stepwise construction of more complex molecules. For analogous compounds like 2,4-dichlorothieno[3,2-d]pyrimidine (B33283), selective substitution at the C-4 position is readily achieved by controlling reaction conditions. For instance, treatment with amines such as 2-phenoxyethylamine (B128699) at elevated temperatures (80°C) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) leads exclusively to the C-4 monosubstituted product. Similarly, reactions with phenols under basic conditions at room temperature also yield the 4-substituted ether. researchgate.net
This C-4 selectivity is a common feature observed across various dichloropyrimidine-based heterocycles. mdpi.com By carefully managing stoichiometry (using one equivalent of the nucleophile) and maintaining moderate temperatures, the more reactive C-4 chloride can be displaced while leaving the C-2 chloride intact for subsequent transformations.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 2-Phenoxyethylamine | DIPEA, 1,4-dioxane, 80°C, 3h | 2-Chloro-N-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-amine | 80% | |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 2-(2-Chlorophenoxy)ethylamine | DIPEA, 1,4-dioxane, 80°C, 3h | N-(2-(2-Chlorophenoxy)ethyl)-2-chlorothieno[3,2-d]pyrimidin-4-amine | 64% | |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 4-Hydroxy-3,5-dimethylbenzonitrile | K₂CO₃, DMF, r.t., 5h | 4-((2-Chlorothieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | Not specified | researchgate.net |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Morpholine (B109124) | Methanol (B129727), r.t., 1h | 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | 100% | google.com |
Disubstitution can be accomplished either in a stepwise manner or as a one-pot process. Stepwise disubstitution involves first performing a selective C-4 substitution under mild conditions, followed by a second substitution at the less reactive C-2 position, often requiring harsher conditions such as higher temperatures. mdpi.com This strategy allows for the introduction of two different nucleophiles onto the thienopyrimidine core.
One-pot synthesis of 2,4-diamino-substituted derivatives can also be achieved. These reactions typically require an excess of the amine nucleophile and elevated temperatures to drive the substitution at both positions. The pathway still proceeds sequentially, with the initial rapid formation of the 4-amino-2-chloro intermediate, followed by the slower substitution of the second chlorine atom.
The nature of the nucleophile plays a significant role in the outcome of SNAr reactions.
Amines: Primary and secondary amines are effective nucleophiles for displacing the chlorides. Steric hindrance in the amine can slow down the reaction rate but generally does not alter the C-4 regioselectivity.
Alcohols and Phenols: Alkoxides and phenoxides, typically generated in situ with a base like potassium carbonate or sodium hydride, readily react at the C-4 position to form ethers.
Thiols: Thiolates are excellent nucleophiles and are expected to react similarly to alkoxides, affording thioethers.
Azoles: Heterocyclic amines like triazoles and imidazoles have been shown to selectively substitute the C-4 chlorine in 2,4-dichlorothieno[3,2-d]pyrimidine, demonstrating their utility as effective nucleophiles in this system. mdpi.com
The electronic properties of the nucleophile are also critical. More electron-rich nucleophiles will generally react faster. The choice of solvent and base is equally important; polar aprotic solvents like DMF or dioxane are commonly used to facilitate the charge separation in the transition state.
Carbon-Carbon and Carbon-Heteroatom Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, transformations that are difficult to achieve via classical substitution chemistry. The chlorine atoms on the 2,4-dichlorothieno[3,4-d]pyrimidine scaffold are suitable electrophilic partners for these reactions.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a versatile tool for creating C-C bonds. nih.gov While specific examples on this compound are not documented in the reviewed literature, the reactivity can be inferred from its isomers and related heterocycles. Typically, the C-2 position of a 2-chloro-4-substituted thienopyrimidine is targeted for Suzuki coupling after the C-4 position has been functionalized via SNAr.
The site-selectivity of Suzuki couplings on dihaloheteroarenes can often be controlled by the choice of palladium catalyst and ligands. nih.gov For some systems, reactions can be directed to a specific position, leaving the other halogen available for further chemistry. This ligand-controlled selectivity is a key strategy in the synthesis of complex molecules. nih.gov
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(dppf)Cl₂ | Not specified | 5-(2-(6-Methylpyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-7-yl)pyridin-2-amine | 79% | google.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is particularly useful for coupling less nucleophilic amines or for forming C-N bonds at positions that are unreactive towards SNAr, such as the C-2 position of a 2-chloro-4-aminothienopyrimidine.
In multi-step syntheses involving thienopyrimidine cores, a common strategy involves an initial SNAr reaction at C-4, followed by a Buchwald-Hartwig amination at the more resilient C-2 position. researchgate.netmdpi.com This sequential approach allows for the controlled and regioselective introduction of two different nitrogen-based substituents. Typical catalyst systems for this transformation involve a palladium source like Pd₂(dba)₃ or PdCl₂(PPh₃)₂ and a bulky phosphine (B1218219) ligand such as BINAP. mdpi.comnih.gov
| Substrate | Amine | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-((2-Chlorothieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | tert-Butyl (4-aminophenyl)carbamate | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 1,4-dioxane, 120°C, 14h | tert-Butyl (4-((4-((4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)phenyl)carbamate | Not specified | researchgate.net |
| 4-((2-Chlorothieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | 3-Benzyloxyaniline | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Dioxane, 90°C, 8h | 4-((2-((3-(Benzyloxy)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | Not specified | mdpi.com |
| Intermediate 8 (a 4-aryloxy-2-chlorothieno[3,2-d]pyrimidine) | 4-(tert-Butoxycarbonyl)aminopiperidine | PdCl₂(PPh₃)₂, BINAP | Not specified | Intermediate 9 (a 2-piperidylamino-4-aryloxy-thieno[3,2-d]pyrimidine) | Not specified | nih.gov |
Other Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org While the Suzuki and Stille reactions are common, other couplings such as the Sonogashira, Heck, and Negishi reactions are also pivotal in synthetic organic chemistry for functionalizing chloro-substituted heterocycles. wikipedia.orgwikipedia.orgorganic-chemistry.org
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for creating C(sp²)-C(sp) bonds, leading to the formation of arylalkynes and conjugated enynes under mild conditions. libretexts.org For dichlorinated heteroaromatic systems, the differential reactivity of the chlorine atoms can potentially allow for selective or sequential alkynylations.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org This vinylation reaction proceeds through an organopalladium intermediate and is a key method for C-C bond formation. wikipedia.org
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org It is a versatile reaction with a broad scope, tolerating a wide array of functional groups. organic-chemistry.org
While these palladium-catalyzed reactions are well-established for various dichlorinated N-heteroarenes, specific studies detailing the Sonogashira, Heck, or Negishi couplings of this compound are not extensively documented in the surveyed literature. However, the reactivity of the C-Cl bonds suggests that this scaffold is a viable substrate for such transformations.
Annulation and Ring-Forming Reactions Utilizing the Dichlorinated Scaffold as a Building Block
The thieno[3,4-d]pyrimidine (B1628787) core can be constructed through various cyclization strategies. One approach involves building the pyrimidine ring onto a pre-existing thiophene (B33073) derivative. An example of such a ring-forming reaction is the synthesis of 2-thioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine. This synthesis starts with the deprotonation of thiobarbituric acid, which then undergoes a nucleophilic substitution on phenyl isothiocyanate. The subsequent addition of an alkyl bromoacetate (B1195939) leads to a cyclocondensation reaction under basic conditions, affording the final thieno[3,4-d]pyrimidine product in good yields. nih.gov This type of reaction demonstrates how the core scaffold can be assembled, which upon subsequent chlorination would yield the dichlorinated target compound.
Synthesis and Derivatization Strategies for Advanced Thieno 3,4 D Pyrimidine Derivatives
Design and Synthesis of Chemically Tagged Probes for Biological Research
There is currently no available scientific literature detailing the design or synthesis of chemically tagged probes derived from 2,4-Dichlorothieno[3,4-d]pyrimidine for use in biological research. The development of such probes, which are essential tools for studying biological processes, would first require robust and reproducible synthetic routes to the core scaffold and its derivatives, which are not presently documented. For the related, more studied isomers like thieno[3,2-d]pyrimidine (B1254671), derivatives are used as intermediates for creating research tools and potential therapeutics, such as kinase inhibitors. smolecule.com
Structure Activity Relationship Sar Investigations of Thieno 3,4 D Pyrimidine Derivatives in in Vitro Biological Contexts
General Principles of Thienopyrimidine SAR
Thienopyrimidines, as structural analogs of purine (B94841) bases like adenine (B156593) and guanine, represent a promising scaffold for developing biologically active compounds. nih.gov Their diverse pharmacological activities are largely attributable to the fused thiophene (B33073) and pyrimidine (B1678525) rings, which provide a versatile platform for chemical modification. nih.govbohrium.com The three main isomers—thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines—have all been extensively studied, revealing key structural features that influence their biological profiles. nih.gov
The SAR of thienopyrimidines is fundamentally linked to the nature and position of substituents on both the pyrimidine and the fused thiophene rings. Modifications at the C-2, C-4, and the available positions on the thiophene ring can dramatically alter a compound's potency, selectivity, and even its mechanism of action. mdpi.comcardiff.ac.uk For instance, the introduction of various functional groups can modulate the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, all of which are critical for interaction with biological targets. nih.govnih.gov
Positional Effects of Substituents on In Vitro Biological Activity (C-2, C-4, and Fused Thiophene Ring Positions)
The substitution pattern on the thienopyrimidine ring system is a critical determinant of biological activity. Different isomers and substitution sites have been explored to optimize the therapeutic potential of this scaffold.
For instance, a comparative study between thieno[2,3-d]pyrimidines and isomeric thieno[3,2-d]pyrimidines revealed that the former generally exhibited more potent anticancer activity. mdpi.com Furthermore, variations in the substituents on the thiophene core showed that compounds featuring a cyclohexyl moiety were often more active than their phenyl-derivatized counterparts. mdpi.com In the case of thieno[3,2-d]pyrimidine (B1254671) derivatives designed as phosphodiesterase 7 (PDE7) inhibitors, substitutions at the 7-position of the thiophene ring with phenyl or pyridyl groups significantly enhanced inhibitory potency. acs.org
Influence of Aminoalkyl Chains at C-4
The introduction of aminoalkyl chains at the C-4 position of the thienopyrimidine nucleus has been a common strategy to modulate biological activity. In a series of 4-substituted thieno[3,2-d]pyrimidines evaluated for antiplasmodial activity, the presence of an amino group at this position was found to be well-tolerated, maintaining some level of activity where other linkers like ether or thioether led to a loss of potency. nih.gov This suggests that the nitrogen atom in the amino linker might be involved in crucial interactions with the biological target. nih.gov
Subsequent evaluation of various amino-alkyl derivatives at C-4 revealed that the nature of the alkyl chain and its substituents plays a significant role. nih.gov
Impact of Aryl/Heteroaryl Substitutions
Aryl and heteroaryl substitutions are pivotal in defining the SAR of thienopyrimidines. These groups can be introduced at various positions, most commonly at C-2, C-4, and positions on the fused thiophene ring.
In a study of thieno[3,2-d]pyrimidine derivatives as inhibitors of human nucleoside transport, bis-aryl substitutions were explored. bohrium.com The structure-activity relationship demonstrated that different substitutions at these positions had varied effects on inhibitory activity and selectivity. bohrium.com For example, a series of 6-aryl/heteroaryl-4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidines were identified as dual inhibitors of tubulin polymerization and EGFR kinase. cardiff.ac.uk The 4-(3',4',5'-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine derivative emerged as the most potent compound, showcasing the importance of specific aryl substitutions at both the C-4 and C-6 positions. cardiff.ac.uk
Similarly, for a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, modifications on the 2-aryl ring were explored. nih.gov Compounds with a 3-hydroxyphenyl substitution at the C-2 position showed promising inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the appended aryl rings.
The position of substituents on the aryl ring itself is also critical. In one study, moving a bromo substituent on an anilino group at C-4 from the para- to the meta-position resulted in a significant drop in potency, indicating a strict spatial requirement for this substituent. nih.gov
| Scaffold | Substitution Position(s) | Substituent(s) | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | C-4 and C-6 | 4-(3',4',5'-trimethoxyanilino), 6-(p-tolyl) | Tubulin/EGFR inhibition | Most potent in the series, with IC50 values in the nanomolar range. | cardiff.ac.uk |
| Thieno[2,3-d]pyrimidine (B153573) | C-2 | 3-Hydroxyphenyl | PI3Kβ/γ inhibition | Showed good enzymatic inhibitory activity (72% and 84% respectively). | nih.gov |
| Tetrahydrobenzo bohrium.comnih.govthieno[2,3-d]pyrimidine | C-4 anilino | 3-Bromoaniline | COX-2 inhibition | Most active in the subseries with an IC50 of 0.078 μM. | nih.gov |
| Thieno[3,2-d]pyrimidine | C-7 | Phenyl | PDE7 inhibition | Resulted in single-digit nanomolar potency, a 27-fold enhancement over the unsubstituted analog. | acs.org |
Role of Diamino Substitution Patterns
The 2,4-diamino substitution pattern on the thienopyrimidine scaffold is a classic feature of antifolate agents, mimicking the structure of dihydrofolate. A diverse library of 2,4-diaminothieno[2,3-d]pyrimidines has been synthesized and evaluated for their inhibitory activity against dihydrofolate reductase (DHFR) from various organisms. nih.gov
In one study, a series of novel 2,4-diamino-thieno[2,3-d]pyrimidine derivatives were designed as antitumor agents. doi.org The SAR analysis indicated that a bulkier substituent at the C-4 position, combined with a 3-chloro substitution on the phenyl ring and a 4-methyl group at the C-2 position, had a remarkable influence on activity. doi.org Compound 5i from this series showed the best inhibition against HepG2 cells with an IC50 value of 0.17 μmol/L. doi.org This underscores the importance of a multi-point substitution strategy to achieve high potency.
Another study focused on 2,4-diamino compounds derived from 2-amino-3-cyanothiophene intermediates, which were evaluated as potential antimalarials. bohrium.com The biological activity was found to be dependent on the substituents on the fused thiophene ring system. bohrium.com
Analysis of Substituent Electronic and Steric Properties on Efficacy
The electronic and steric properties of substituents play a profound role in the efficacy of thieno[3,4-d]pyrimidine (B1628787) derivatives. These properties directly influence how the molecule interacts with its biological target, affecting binding affinity and selectivity.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution across the thienopyrimidine scaffold. This can impact the strength of hydrogen bonds and other electrostatic interactions with receptor sites. For example, in a series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives evaluated for antiplasmodial activity, compounds bearing electron-withdrawing substituents on a benzene (B151609) ring were found to be more active than those with electron-releasing groups. bohrium.com This suggests that reducing electron density in certain regions of the molecule may be favorable for activity.
Steric Effects: The size and shape of substituents (steric properties) are critical for ensuring a proper fit within the binding pocket of a target protein. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or hinder it by causing steric clashes. In the development of 4-substituted thieno[3,2-d]pyrimidines, it was noted that the steric hindrance of an iodine atom suggested that this position could tolerate bulky substituents. nih.gov Conversely, in another series, the introduction of even small substituents like methyl or ethyl groups at the 6-position led to a significant loss of potency, indicating a sterically constrained binding site at that position. acs.org The replacement of a 4-bromoanilino substituent with a 3-bromoanilino group led to a marked difference in potency, highlighting that spatial positioning, in addition to electronic properties, has a profound effect on activity. nih.gov
| Scaffold/Series | Position | Substituent Property | Observation | Reference |
|---|---|---|---|---|
| Tetrahydrobenzothieno[2,3-d]pyrimidines | Benzene ring | Electronic (Electron-withdrawing) | Increased antiplasmodial activity. | bohrium.com |
| Thieno[3,2-d]pyrimidines | C-4 anilino ring | Steric/Positional | Switching a bromo from para to meta position caused a collapse in potency. | nih.gov |
| Thieno[3,2-d]pyrimidines | C-6 | Steric (Bulky) | Introduction of small alkyl groups led to a 43-73 fold loss in PDE7 inhibitory potency. | acs.org |
| Thieno[3,2-d]pyrimidines | C-4 | Steric (Bulky) | Position could tolerate bulky substituents, as suggested by the presence of an iodine atom. | nih.gov |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a thienopyrimidine derivative is a critical factor in its ability to bind to a biological target. Conformational analysis, often aided by computational molecular docking studies, helps to understand the preferred spatial arrangement of the molecule and how it interacts with the amino acid residues of a binding site.
In the discovery of new thieno[3,2-d]pyrimidine derivatives as EGFR inhibitors, a conformationally constrained strategy was employed. nih.gov Molecular docking studies were used to rationalize the observed selective inhibition of the mutant EGFR. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Similarly, for a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, the designed compounds were aligned to the known bioactive conformations of reference inhibitors. nih.gov This alignment showed that the designed compounds could adopt a similar flat conformation, placing the crucial morpholine (B109124) moiety in the correct orientation to form a hydrogen bond with the hinge region of the PI3K enzyme, a feature critical for potent inhibition. nih.gov
The flexibility of certain parts of the molecule can also be important. In one study, tethering side chains to lock the molecule into a fixed conformation resulted in a decrease in antibacterial activity compared to a more flexible analog. nih.gov This suggests that for some targets, conformational flexibility is necessary to allow the molecule to adopt the optimal binding pose. nih.gov
Bioisosteric Replacement and Scaffold Hopping Methodologies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry aimed at optimizing lead compounds by modifying their physicochemical properties, improving their activity, and mitigating toxicity. Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar steric and electronic features. Scaffold hopping entails replacing the core molecular framework of a compound with a structurally different one while aiming to retain similar biological activity.
For the broader class of thienopyrimidines, these techniques have been successfully employed. For instance, the thieno[2,3-d]pyrimidine scaffold has been identified as a bioisostere of quinazoline, leading to the development of compounds with a range of biological activities. nih.gov Similarly, scaffold hopping has been utilized in the development of inhibitors for various biological targets, starting from a thienopyrimidine core and transitioning to other heterocyclic systems. nih.gov
However, a detailed examination of the scientific literature reveals a lack of specific studies applying these methodologies to 2,4-Dichlorothieno[3,4-d]pyrimidine. There are no readily available research findings or data tables detailing the in vitro biological effects of derivatives of this specific compound resulting from systematic bioisosteric replacement or scaffold hopping strategies. The absence of such data precludes a detailed discussion of structure-activity relationships for this particular scaffold.
The field of medicinal chemistry holds a vast potential for the exploration of novel chemical space. The current void in the literature concerning the biological activities of this compound and its derivatives presents a clear opportunity for future research. The application of established drug design strategies, such as bioisosteric replacement and scaffold hopping, to this underexplored scaffold could lead to the discovery of novel bioactive molecules with therapeutic potential across various disease areas.
Computational Chemistry and Molecular Modeling Studies of Thieno 3,4 D Pyrimidine Derivatives
Ligand-Receptor Interaction Analysis
Understanding the specific interactions between a ligand and its biological receptor is fundamental to rational drug design. For thieno[3,4-d]pyrimidine (B1628787) derivatives, computational studies have successfully mapped out the key interactions driving their biological activity.
Detailed molecular docking studies on a series of 67 thieno[3,4-d]pyrimidine derivatives targeting the human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT) have revealed the critical role of specific types of interactions. The analysis showed that both hydrogen bonding and van der Waals forces are crucial for the stable binding of these inhibitors within the enzyme's active site. nih.govtandfonline.com Key amino acid residues, including Leu100, Lys101, Val106, Phe227, and Pro236, were identified as playing a significant role in the ligand-receptor binding. nih.govtandfonline.com
Further analysis through molecular dynamics simulations provided a more dynamic picture of these interactions. For instance, a highly potent compound from the series was shown to form four stable hydrogen bonds with residues Lys101, Lys104, Val106, and Thr318 over a 50-nanosecond simulation. nih.govtandfonline.com This network of interactions is believed to be a key determinant of the compound's high inhibitory activity. nih.govtandfonline.com These findings underscore the importance of specific functional groups on the thieno[3,4-d]pyrimidine scaffold that can participate in these hydrogen bond and van der Waals interactions to achieve high binding affinity.
Molecular Docking Simulations for Putative Biological Target Identification
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a known target structure and to propose the binding mode of novel inhibitors.
In the context of thieno[3,4-d]pyrimidine derivatives, molecular docking has been pivotal in identifying and validating their biological targets. A notable example is the investigation of these compounds as inhibitors of HIV-1 RT. nih.govtandfonline.com Docking simulations were performed to place the thieno[3,4-d]pyrimidine derivatives into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. The results of these simulations were in strong agreement with the experimental biological data, confirming that these compounds are indeed inhibitors of this enzyme. nih.govtandfonline.com
The docking studies not only confirmed the biological target but also provided a structural basis for the observed activity. The "horseshoe-like" conformation adopted by these compounds within the binding pocket was identified as a critical feature for their inhibitory activity and stability. nih.govtandfonline.com This information is invaluable for identifying other potential biological targets for this scaffold, as proteins with similarly shaped binding pockets could be explored as putative targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for understanding which structural features are important for activity and for predicting the activity of newly designed compounds.
A comprehensive 3D-QSAR study was conducted on a series of 67 thieno[3,4-d]pyrimidine derivatives with activity against HIV-1 RT. nih.govtandfonline.com Using methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), robust and predictive models were developed. nih.govtandfonline.com The statistical significance of these models was high, with a CoMFA model showing a cross-validated correlation coefficient (q²) of 0.594 and a non-cross-validated correlation coefficient (r²) of 0.974. nih.govtandfonline.com The CoMSIA model also demonstrated good predictability with a q² of 0.528 and an r² of 0.965. nih.govtandfonline.com
These QSAR models provided contour maps that visually represent the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity. This detailed structural information is crucial for guiding the modification of the thieno[3,4-d]pyrimidine scaffold to enhance its inhibitory potency.
Table 1: 3D-QSAR Model Statistics for Thieno[3,4-d]pyrimidine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components |
|---|---|---|---|
| CoMFA | 0.594 | 0.974 | 8 |
| CoMSIA | 0.528 | 0.965 | 7 |
Data sourced from a study on HIV-1 RT inhibitors. nih.govtandfonline.com
De Novo Design and Virtual Screening Applications for Novel Analogs
The insights gained from ligand-receptor interaction analysis, molecular docking, and QSAR modeling serve as a strong foundation for the de novo design of novel analogs with improved properties. De novo design involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific biological target.
Based on the results from the aforementioned computational studies on thieno[3,4-d]pyrimidine derivatives, researchers have successfully designed new compounds with potentially enhanced activity. For example, the structural information gleaned from the QSAR and docking studies on HIV-1 RT inhibitors led to the design of 12 new thieno[3,4-d]pyrimidine analogs. nih.govtandfonline.com The activity of these newly designed compounds was predicted using the developed QSAR models, and the results indicated that they possessed good predictive activity. nih.govtandfonline.com Furthermore, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these designed analogs were found to be reasonably good, suggesting their potential as drug candidates. nih.govtandfonline.com This demonstrates the power of computational tools in accelerating the discovery of novel and promising thieno[3,4-d]pyrimidine-based therapeutic agents.
Molecular Dynamics Simulations to Understand Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to understand the stability and conformational changes of the complex over time.
MD simulations have been employed to study the binding dynamics of potent thieno[3,4-d]pyrimidine derivatives with their target proteins. A 50-nanosecond MD simulation was performed on a complex of a highly active thieno[3,4-d]pyrimidine inhibitor (compound 23j) with HIV-1 RT. nih.govtandfonline.com The simulation revealed that the compound binds closely and stably within the active site of the enzyme. nih.govtandfonline.com The stability of the complex was maintained by a network of four hydrogen bonds with key residues (Lys101, Lys104, Val106, and Thr318). nih.govtandfonline.com The simulation also confirmed the importance of the horseshoe-like conformation of the inhibitor for maintaining its stable binding and inhibitory activity. nih.govtandfonline.com These findings from MD simulations provide a deeper understanding of the binding mechanism at an atomic level and can guide the design of next-generation inhibitors with improved binding kinetics and residence time.
Table 2: Key Interactions from MD Simulation of a Thieno[3,4-d]pyrimidine Derivative with HIV-1 RT
| Interacting Residues | Type of Interaction |
|---|---|
| Lys101 | Hydrogen Bond |
| Lys104 | Hydrogen Bond |
| Val106 | Hydrogen Bond |
| Thr318 | Hydrogen Bond |
Data from a 50 ns MD simulation of compound 23j with HIV-1 RT. nih.govtandfonline.com
Applications of 2,4 Dichlorothieno 3,4 D Pyrimidine and Its Derivatives As Chemical Probes and Research Tools
Utility in Academic Drug Discovery Programs and Lead Optimization
2,4-Dichlorothieno[3,4-d]pyrimidine and its related isomers are pivotal intermediates in the synthesis of complex heterocyclic compounds for drug discovery. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization, making it a versatile scaffold for creating diverse chemical libraries. This modular approach is instrumental in academic drug discovery for lead optimization, where systematic structural modifications are required to enhance potency, selectivity, and pharmacokinetic properties.
In the synthesis of novel therapeutic candidates, the thienopyrimidine core is often employed as a bioisostere for the purine (B94841) ring system, given their structural similarities. nih.gov This allows for the exploration of chemical space around known pharmacophores. For instance, derivatives of 2,4-dichlorothienopyrimidines have been instrumental in the development of inhibitors for critical cellular targets like phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and other diseases. google.comacs.org The ability to readily generate a variety of analogs from this starting material facilitates the establishment of structure-activity relationships (SAR), a cornerstone of lead optimization. bktimes.netnih.gov
Investigation of Enzyme Inhibition Mechanisms (in vitro)
The thieno[3,4-d]pyrimidine (B1628787) scaffold has been extensively utilized to generate potent and selective inhibitors of various enzymes, providing valuable tools for in vitro mechanistic studies.
Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Derivatives of 2,4-dichlorothienopyrimidines have been synthesized and evaluated as inhibitors of several important kinases.
Tyrosine Kinases, EGFR, and B-Raf: The thienopyrimidine framework is a common feature in many epidermal growth factor receptor (EGFR) inhibitors. mdpi.comnih.gov For example, 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) is a key intermediate in the synthesis of olmutinib, a third-generation EGFR inhibitor. researchgate.net The thienopyrimidine core mimics the hinge-binding region of ATP, a common strategy for kinase inhibitor design. mdpi.com Derivatives have also been developed as dual inhibitors of EGFR and other kinases like Src. researchgate.net While specific studies on the B-Raf inhibitory activity of this compound derivatives are less common, the broader thienopyrimidine class has shown potential against this target.
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). acs.orgnih.gov Thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as potent inhibitors of FLT3, including drug-resistant mutants. bktimes.netnih.gov Although many studies focus on the [3,2-d] isomer, the general scaffold has proven effective for achieving high-affinity binding to the FLT3 kinase domain. acs.orgnih.gov
FAK: Focal Adhesion Kinase (FAK) is another tyrosine kinase involved in cancer cell migration and invasion. bktimes.netnih.gov Researchers have successfully designed and synthesized thieno[3,2-d]pyrimidine derivatives as dual inhibitors of FAK and FLT3, demonstrating the versatility of this scaffold in targeting multiple oncogenic kinases. bktimes.netnih.gov One such lead compound, compound 26 (a thieno[3,2-d]pyrimidine derivative), showed remarkable potency against FAK and various FLT3 mutants. bktimes.net
Table 1: Examples of Thienopyrimidine Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase | Key Findings | Reference |
| Thieno[3,2-d]pyrimidines | FAK, FLT3 | Identification of dual inhibitors with potent activity against wild-type and mutant kinases. | bktimes.netnih.gov |
| Thieno[3,2-d]pyrimidines | EGFR | Key intermediate in the synthesis of approved EGFR inhibitors like olmutinib. | researchgate.net |
| Thieno[2,3-d]pyrimidines | EGFR, ErbB2 | Development of dual inhibitors with nanomolar potency. | nih.gov |
| Pyrido[3,4-d]pyrimidines | EGFR | Potent inhibition of wild-type and mutant EGFR, including the C797S resistance mutation. | nih.gov |
N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including pathogenic protozoa like Leishmania. acs.orgnih.gov Inhibition of NMT represents a promising strategy for developing new anti-parasitic drugs. A comprehensive structure-activity relationship study of a thienopyrimidine series identified potent inhibitors of Leishmania NMT. acs.orgnih.gov The thienopyrimidine core was found to form crucial stacking interactions with a tyrosine residue (Tyr217) in the enzyme's active site. nih.gov This research has led to the development of compounds with excellent selectivity for the parasite enzyme over human NMTs, providing valuable chemical probes to study NMT function in Leishmania. nih.gov
Falcipain-2 is a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. nih.gov It is a validated target for antimalarial drug development. A library of thieno[2,3-d]pyrimidine (B153573) derivatives has been explored for their ability to inhibit falcipain-2. nih.gov The study demonstrated the potential of the thienopyrimidine scaffold to generate inhibitors of this essential parasite enzyme, contributing to the search for new antimalarial agents. nih.gov
Exploration of Receptor Modulation (e.g., GPR55 Receptor Antagonism)
Beyond enzyme inhibition, thienopyrimidine derivatives have been investigated as modulators of G protein-coupled receptors (GPCRs). GPR55 is an orphan receptor implicated in various physiological and pathological processes. nih.govnih.gov Based on a high-throughput screening hit, a series of thienopyrimidine derivatives were designed and synthesized as GPR55 antagonists. nih.govnih.gov These studies, which utilized β-arrestin recruitment assays, identified compounds with submicromolar potency and good selectivity over cannabinoid receptors CB1 and CB2. nih.gov Such selective antagonists are invaluable research tools for elucidating the biological functions of GPR55.
Studies on Antimicrobial Mechanisms (in vitro)
The thienopyrimidine scaffold is a recurring motif in compounds with antimicrobial properties. nih.govjuniperpublishers.comsemanticscholar.org Derivatives of 2,4-dichlorothienopyrimidines have been synthesized and evaluated in vitro against a range of bacterial and fungal pathogens. juniperpublishers.comsemanticscholar.orgijacskros.com
These studies often involve the synthesis of a series of analogs to establish structure-activity relationships for antimicrobial activity. juniperpublishers.comsemanticscholar.orgijacskros.com For example, novel thieno[2,3-d]pyrimidine derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ijacskros.com Antifungal activity against species like Aspergillus niger and Candida albicans has also been reported. juniperpublishers.comsemanticscholar.orgijacskros.com These compounds provide a basis for understanding the molecular requirements for antimicrobial action within this chemical class and for the development of new anti-infective agents.
Table 2: Investigated Antimicrobial Activity of Thienopyrimidine Derivatives
| Derivative Class | Tested Organisms | Type of Activity | Reference |
| Thieno[2,3-d]pyrimidines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Antibacterial | ijacskros.com |
| Thieno[2,3-d]pyrimidines | A. niger, C. albicans | Antifungal | juniperpublishers.comijacskros.com |
| Thieno[2,3-d]pyrimidines | P. falciparum | Antimalarial (via Falcipain-2 inhibition) | nih.gov |
| Thienopyrimidines | Leishmania | Anti-parasitic (via NMT inhibition) | acs.orgnih.gov |
Antibacterial Activity
Derivatives of the thienopyrimidine scaffold have demonstrated notable antibacterial activity against a spectrum of clinically relevant pathogens.
Helicobacter pylori: A high-throughput screen identified two structurally related thienopyrimidine compounds that selectively inhibit H. pylori over commensal gut bacteria. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies led to the development of lead compounds with high potency. nih.govacs.org These compounds were found to target the respiratory complex I of H. pylori, specifically the NuoD subunit, which is essential for ATP synthesis in this bacterium. nih.govacs.org While these compounds showed efficacy in an ex vivo infection model, they were not effective in a mouse model of H. pylori infection, indicating a need for further optimization of their pharmacological properties. nih.govnih.govacs.org
Mycobacterium ulcerans: The Pathogen Box from Medicines for Malaria Venture (MMV) was screened to identify inhibitors of Mycobacterium ulcerans, the causative agent of Buruli ulcer. biorxiv.orgsciencecast.orgresearchgate.net This screening identified a thieno[3,2-d]pyrimidine derivative, MMV688122, as a novel anti-M. ulcerans chemotype. biorxiv.orgsciencecast.org Synthesis of structural analogues led to the identification of MMV1578877 as the most potent compound, with submicromolar activity and no cytotoxicity in human fibroblasts. biorxiv.orgsciencecast.org SAR studies highlighted the critical role of the methylpyridin-2-yl group in the compound's activity. biorxiv.orgsciencecast.org
Staphylococcus aureus: Several thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.gov Two compounds, in particular, demonstrated significant activity with minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L. nih.gov Thienopyrimidine-sulfonamide hybrids have also shown activity against Staphylococcus aureus. nih.gov Additionally, certain thienopyrimidine derivatives linked to rhodanine (B49660) exhibited potent antibacterial activity against S. aureus. nrcresearchpress.com
Escherichia coli: Thienopyrimidine derivatives have also been investigated for their activity against Gram-negative bacteria like Escherichia coli. Some thienopyrimidine-sulfonamide hybrids displayed mild activity against E. coli. nih.gov Furthermore, certain rhodanine-linked thienopyrimidine derivatives showed notable antibacterial potency against E. coli. nrcresearchpress.com
Table 1: Antibacterial Activity of Selected Thienopyrimidine Derivatives
| Compound/Derivative | Target Organism | Activity/Potency | Reference(s) |
|---|---|---|---|
| Thienopyrimidine Analogues | Helicobacter pylori | Selective inhibition, targets respiratory complex I | nih.govnih.govacs.org |
| MMV1578877 | Mycobacterium ulcerans | Submicromolar activity, non-cytotoxic | biorxiv.orgsciencecast.org |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (MRSA, VISA, VRSA) | MICs of 2–16 mg/L | nih.gov |
| Thienopyrimidine-sulfonamide hybrids | Staphylococcus aureus, Escherichia coli | Mild to moderate activity | nih.gov |
| Rhodanine-linked thienopyrimidines | Staphylococcus aureus, Escherichia coli | Potent antibacterial activity | nrcresearchpress.com |
Antifungal Activity
Thienopyrimidine derivatives have shown promise as antifungal agents. nih.govresearchgate.net A variety of these compounds have been synthesized and tested against different fungal strains. semanticscholar.orgresearchgate.netsrce.hr For instance, certain thienopyrimidine derivatives linked with rhodanine demonstrated better antifungal potency against Aspergillus flavus, Aspergillus niger, and Candida albicans when compared to the standard drug Fluconazole. nrcresearchpress.com Similarly, some newly synthesized thienopyrimidines and their corresponding triazolothienopyrimidines have displayed promising antifungal activities. researchgate.net Substituted 5,6,7,8-tetrahydro-3H-benzo nih.govplos.orgthieno[2,3-d]pyrimidine-4-one derivatives have also been evaluated for their antimicrobial properties, with some showing notable activity against Aspergillus niger and Candida albicans. researchgate.netscispace.com Furthermore, thienopyrimidine-sulfonamide hybrids have been investigated, with some compounds showing the best antifungal activity against Candida. nih.gov
Antiparasitic Activity
The thienopyrimidine scaffold has been a fruitful source for the discovery of antiparasitic agents.
Antiplasmodial Activity: Thieno[2,3-d]pyrimidine derivatives have been identified as potent antimalarial agents with micromolar or submicromolar activities against Plasmodium falciparum. nih.gov A derivative named Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, has shown promising activity against both the sexual and asexual stages of the parasite. nih.govresearchgate.netresearchgate.net Further SAR studies on this scaffold have led to the identification of derivatives with in vitro activities against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.govresearchgate.net Additionally, a series of 2-(phenyl(4-(5,6,7,8-tetrahydrobenzo nih.govplos.orgthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives have been synthesized and shown to have good antiplasmodial activity against the W2 strain of P. falciparum. bohrium.com
Anthelmintic Activity: A significant discovery in this area is the identification of 2,4-diaminothieno[3,2-d]pyrimidines (DATPs) as a new class of anthelmintics. plos.org These compounds have demonstrated activity against the adult and egg stages of the whipworm Trichuris muris. plos.org This is particularly noteworthy as there is a need for novel anthelmintics that can target the environmentally resistant egg stage of the parasite. plos.org
Antiviral Activity
Thienopyrimidine derivatives have been extensively investigated for their antiviral properties, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1).
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition: Thiophene[3,2-d]pyrimidine derivatives have emerged as a promising scaffold for the development of diarylpyrimidine (DAPY)-type HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgacs.org These compounds are designed to bind to the NNRTI-binding pocket of the HIV-1 reverse transcriptase (RT). acs.orgnih.gov Several series of these derivatives have been synthesized and shown to exhibit potent activity against wild-type HIV-1 and a panel of resistant mutant strains. acs.orgacs.orgnih.gov For example, sulfonamide-containing thiophenepyrimidine derivatives have demonstrated nanomolar inhibitory concentrations. acs.org Other modifications, such as the inclusion of a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold, have resulted in compounds with broad-spectrum activity against various HIV-1 strains, including those with common resistance mutations like K103N and E138K. acs.orgnih.gov The binding of these compounds to the HIV-1 RT has been confirmed through enzyme inhibition assays. acs.orgnih.gov Additionally, N-hydroxy thienopyrimidine-2,3-dione derivatives have been reported as inhibitors of the HIV RT-associated ribonuclease H (RNase H) function, representing a novel mechanism of action. osti.gov
Table 2: Antiviral Activity of Selected Thienopyrimidine Derivatives against HIV-1
| Compound/Derivative Class | Target | Key Findings | Reference(s) |
|---|---|---|---|
| Thiophene[3,2-d]pyrimidine Derivatives | HIV-1 RT (NNRTI) | Potent activity against wild-type and resistant strains. | acs.orgacs.orgnih.gov |
| Sulfonamide-containing Thiophenepyrimidines | HIV-1 RT (NNRTI) | Single-digit nanomolar EC50 values. | acs.org |
| Piperidine-substituted Thiophene[3,2-d]pyrimidines | HIV-1 RT (NNRTI) | Broad-spectrum activity, low cytotoxicity. | acs.org |
| N-hydroxy thienopyrimidine-2,3-diones | HIV-1 RNase H | Nanomolar inhibition of RNase H with antiviral activity. | osti.gov |
Investigation of Intracellular Signal Transduction Pathways and Gene Expression
Thienopyrimidine derivatives serve as valuable molecular probes for dissecting complex intracellular signaling cascades and their impact on gene expression. Their ability to selectively inhibit specific protein kinases allows researchers to elucidate the roles of these enzymes in various cellular processes.
For instance, a series of thienopyrimidine compounds were synthesized and found to potently inhibit the expression of Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin-6 (IL-6). jmb.or.kr Certain derivatives significantly suppressed the phosphorylation of both STAT3 and ERK1/2, key components of inflammatory signaling pathways, in Hep3B cells. jmb.or.kr This demonstrates the potential of these compounds as tools to study the IL-6/STAT3 signaling axis, which is implicated in inflammatory diseases. jmb.or.kr
Furthermore, thienopyrimidine derivatives have been developed as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.gov These compounds exhibited nanomolar inhibitory potency against PI3Kα with high selectivity over mTOR kinase. nih.gov Such selective inhibitors are instrumental in studying the specific functions of PI3K isoforms in cancer and other diseases.
The epidermal growth factor receptor (EGFR) is another important target of thienopyrimidine derivatives. EGFR is a transmembrane receptor that activates multiple signal transduction cascades, including the Ras/MAPK and PI3K/Akt pathways, which regulate fundamental cellular processes. nih.gov Thienopyrimidine-based inhibitors of EGFR allow for the investigation of its role in cancer cell proliferation, invasiveness, and angiogenesis. nih.gov
Development of Mechanistic Probes for Biological Processes
The development of thienopyrimidine derivatives as mechanistic probes provides researchers with powerful tools to investigate the specific mechanisms of action of enzymes and other biological processes.
A notable example is the use of thienopyrimidinone derivatives to study the bacterial tRNA (guanine37-N1)-methyltransferase (TrmD). acs.org These compounds were found to inhibit TrmD through a unique "tyrosine-flipping" mechanism, which restructures the active site. acs.org This detailed mechanistic insight, obtained through crystallographic studies, allows for the rational design of more potent and specific inhibitors. acs.org
In the context of HIV research, thienopyrimidine derivatives have been instrumental as mechanistic probes for the reverse transcriptase enzyme. By designing and synthesizing various analogs and studying their structure-activity relationships, researchers can map the binding pocket of the enzyme and understand the molecular interactions necessary for inhibition. acs.orgacs.orgnih.gov This knowledge is crucial for overcoming drug resistance, as it allows for the design of new inhibitors that can accommodate mutations in the enzyme's active site.
Furthermore, the discovery of thienopyrimidines that target the respiratory complex I in Helicobacter pylori provides a mechanistic probe to study the unique energy metabolism of this pathogen. nih.govacs.org By identifying the specific subunit (NuoD) that these compounds bind to, researchers can further investigate the function of this complex and its potential as a drug target. nih.govacs.org
Future Research Directions and Unexplored Academic Potential of 2,4 Dichlorothieno 3,4 D Pyrimidine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thienopyrimidines is typically achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) or vice versa. For the 2,4-Dichlorothieno[3,4-d]pyrimidine core, a key precursor is the corresponding thieno[3,4-d]pyrimidine-2,4-dione. One documented approach to a related core involves the cyclocondensation of a thiophene carboxamide in refluxing methanol (B129727) to yield a thieno[3,4-d]pyrimidin-4(3H)-one. nih.gov Future research should focus on optimizing and adapting such cyclization strategies using appropriately substituted 3,4-diaminothiophene (B2735483) or 3-amino-4-cyanothiophene precursors.
A primary challenge is the subsequent chlorination step, which often employs harsh reagents like phosphorus oxychloride (POCl₃) at high temperatures for extended periods. nih.gov This presents an opportunity for developing more sustainable and efficient methodologies. Future investigations should explore:
Greener Chlorination Reagents: Investigating milder and more selective chlorinating agents to reduce environmental impact and improve reaction safety.
Flow Chemistry: Implementing continuous flow reactors for the chlorination step could offer precise control over reaction parameters, enhance safety, and improve scalability.
Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve yields for both the initial cyclization and subsequent chlorination, a technique noted for its green chemistry advantages. smolecule.com
Improving the synthesis is the first and most critical step, as a reliable and scalable route is essential for enabling all further chemical and biological exploration of this scaffold.
Expanding Derivatization Beyond Conventional Linkers and Substituents
The two chlorine atoms on the this compound ring are prime sites for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. chemicalbook.com Research on the analogous [3,2-d] isomer has shown that the C4-chlorine is typically more reactive, enabling sequential and regioselective substitutions. nih.gov
Future derivatization studies should move beyond simple amines and phenols and explore more complex and functionally diverse substituents. Key areas for exploration include:
Novel Heterocyclic Moieties: Introducing less common or "privileged" heterocyclic structures known to favorably interact with biological targets.
Peptidomimetics and Unnatural Amino Acids: Incorporating these structures could lead to derivatives with improved target specificity and unique mechanisms of action.
Advanced Linker Technologies: Employing linkers that are, for example, conformationally restricted, cleavable under specific biological conditions, or designed to target specific cellular compartments.
Structure-Activity Relationship (SAR) Studies: Systematic derivatization at both the C2 and C4 positions with a diverse set of substituents is necessary to build a comprehensive SAR profile. This will help elucidate which functional groups and substitution patterns are critical for any observed biological activity, a strategy effectively used for other thienopyrimidine isomers. acs.org
The following table outlines potential derivatization strategies for future research.
| Strategy | Rationale | Example Substituents |
| Regioselective C4 Substitution | Exploit the potentially higher reactivity of the C4 position to create monosubstituted intermediates for further modification. | Anilines, primary/secondary amines, phenols |
| C2 Functionalization | Modify the C2 position of monosubstituted intermediates to build molecular complexity and explore new binding interactions. | Hydrazine (B178648) (to form hydrazinyl intermediates), azoles, thiols |
| Introduction of Complex Side Chains | Introduce moieties that can form specific hydrogen bonds, hydrophobic, or electrostatic interactions with target proteins. | Sulfonamides, morpholine (B109124) derivatives, piperazine (B1678402) scaffolds |
| Bioisosteric Replacement | Replace the thiophene sulfur with other atoms (e.g., nitrogen in a pyrrolopyrimidine) to modulate electronic properties and biological activity. nih.govnih.gov | N/A (Core modification) |
Integration of Advanced Computational Chemistry with Experimental Design
Given the nascent stage of research on this specific isomer, computational chemistry offers a powerful tool to guide and accelerate its development. Predictive modeling can save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.
Future research should integrate the following computational approaches:
Quantum Chemical Calculations: To predict the relative reactivity of the C2 and C4 positions, guiding the design of regioselective synthetic strategies.
Virtual Screening: Once a virtual library of potential this compound derivatives is designed, it can be screened in silico against known protein targets, particularly those where other thienopyrimidine isomers have shown activity (e.g., protein kinases). nih.govacs.org
Pharmacophore Modeling: If initial hits are identified, pharmacophore models can be built to understand the key structural features required for biological activity, guiding the next round of synthesis.
ADMET Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with more drug-like profiles early in the discovery process. acs.org
Molecular Dynamics Simulations: To study the binding mode and stability of promising compounds within the active site of a target protein, providing insights that can inform further optimization.
Identification of Undiscovered Biological Targets and Novel Mechanisms of Action (in vitro)
The biological activity of this compound is almost entirely unknown. A logical starting point for future research is to screen a newly synthesized library of its derivatives against targets where its isomers have proven effective. Thienopyrimidines are well-established as inhibitors of various protein kinases and other enzymes critical in disease pathways.
A systematic in vitro screening campaign should be a top priority, focusing on:
Kinase Panels: Broad screening against a large panel of human kinases is essential, as many thieno[3,2-d] and thieno[2,3-d] derivatives are potent kinase inhibitors targeting EGFR, JAK, PI3K, and others. mdpi.com
Cancer Cell Line Profiling: Evaluating the antiproliferative activity across a diverse panel of cancer cell lines (e.g., breast, leukemia, pancreatic) can uncover novel anticancer potential. nih.govacs.org
Mechanism of Action Studies: For any active compounds, follow-up studies are crucial to determine their mechanism. This includes cell cycle analysis and apoptosis assays to see if they induce cell cycle arrest or programmed cell death, as has been observed for related compounds. nih.gov
Antimicrobial and Antiviral Screening: Various thienopyrimidine derivatives have shown activity against microbial and fungal targets, representing another avenue for exploration. nih.govnih.gov
The table below lists potential biological targets for initial investigation, based on the known activity of related isomers.
| Potential Target Class | Specific Examples | Known Active Isomer |
| Protein Kinases | EGFR, JAK, PI3Kα, DYRK1A, GSK-3β, Mps1 | Thieno[3,2-d]pyrimidine (B1254671), Thieno[2,3-d]pyrimidine (B153573) mdpi.comnih.gov |
| Histone Deacetylases (HDACs) | HDAC3, HDAC6 | Thieno[3,2-d]pyrimidine ucl.ac.uk |
| N-Myristoyltransferase (NMT) | Leishmania NMT | Thieno[3,2-d]pyrimidine acs.org |
| Antiproliferative Screens | Breast (MDA-MB-231), Leukemia (L1210) | Thieno[3,2-d]pyrimidine nih.govnih.gov |
Exploration of Cooperative or Synergistic Effects in Combination Research Models
As the understanding of the biological activity of this compound derivatives grows, a promising future direction lies in combination studies. Modern therapeutic approaches, particularly in oncology, often rely on combining drugs with different mechanisms of action to enhance efficacy and overcome resistance.
Future research in this area should involve:
Synergy Screening: Once derivatives with a confirmed mechanism of action are identified, they should be tested in vitro in combination with established therapeutic agents (e.g., standard-of-care chemotherapeutics or other targeted therapies).
Investigating Resistance Mechanisms: If a derivative shows potent single-agent activity, studies could explore whether it can overcome known resistance mechanisms to other drugs, or if combining it can prevent the development of resistance.
Pathway Analysis: Exploring combinations that target different nodes within the same signaling pathway or that hit parallel pathways essential for cell survival. For example, a study involving a thieno[2,3-d]pyrimidine derivative showed a synergistic antitumor effect when combined with paclitaxel. Investigating similar combinations with a novel [3,4-d] derivative could yield significant results.
By systematically pursuing these research avenues, the scientific community can illuminate the synthetic routes, chemical diversity, and biological potential of this compound, potentially transforming this under-explored scaffold into a valuable new tool for academic research and drug discovery.
Q & A
Q. How does the substituent at the 7-position of thieno[3,4-d]pyrimidine analogs influence antiparasitic activity?
- Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-chlorophenyl at C7) enhance activity against Trypanosoma cruzi (IC₅₀ = 0.32 µM) compared to unsubstituted analogs (IC₅₀ = 16 µM). Hydrophobic substituents improve membrane permeability and target binding .
Q. What methodologies resolve contradictions in biological activity data between in vitro and in vivo models?
- Answer : Discrepancies may arise from metabolic instability. Perform hepatic microsomal assays: incubate the compound (5 µM) with mouse/human liver microsomes (0.5 mg/mL) and NADPH/UGT cofactors. Monitor degradation via LC-MS over 60 minutes. Compounds with >50% remaining after 30 minutes are prioritized for in vivo testing .
Q. How can regioselectivity challenges in cross-coupling reactions be addressed during derivative synthesis?
- Answer : Use palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids. For example, coupling 2,4-dichlorothieno[3,2-d]pyrimidine with 4-(4-methylpiperazin-1-yl)aniline in DMF/K₂CO₃ at 120°C achieves C2-selective substitution, critical for EGFR inhibition . Confirm regiochemistry via ¹³C NMR shifts (e.g., C-3a at δ 97.9 ppm) .
Q. What strategies improve metabolic stability while retaining target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
